

# Unraveling the Enigma: A Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran

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## Compound of Interest

Compound Name: 2-(3-Butynyloxy)tetrahydro-2H-pyran

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Shanghai, China – December 25, 2025 – An in-depth review of available scientific literature reveals a significant knowledge gap regarding the specific mechanism of action for the chemical compound **2-(3-Butynyloxy)tetrahydro-2H-pyran**. While its chemical properties are documented, its biological activity, pharmacological targets, and signaling pathways remain uncharacterized in publicly accessible research. This technical guide synthesizes the existing data on this compound and explores the potential biological relevance of the broader pyran class of molecules, offering a roadmap for future research endeavors.

## Compound Profile: 2-(3-Butynyloxy)tetrahydro-2H-pyran

Despite the absence of pharmacological data, a clear profile of the compound's chemical and physical properties can be established. This information is crucial for any future in vitro or in vivo studies.

| Property            | Value   | Source  |
|---------------------|---|---|
| Molecular Formula   | C <sub>9</sub> H <sub>14</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight    | 154.21 g/mol                                  | <a href="#">[1]</a>   |
| CAS Number          | 40365-61-5                                    | <a href="#">[3]</a> <a href="#">[4]</a>   |
| IUPAC Name          | 2-(but-3-yn-1-yloxy)oxane                     | <a href="#">[5]</a>   |
| Appearance          | Liquid / Oil                                  |   |
| Boiling Point       | 92-95 °C at 18 mmHg                           |   |
| Density             | 0.984 g/mL at 25 °C                           |   |
| Refractive Index    | n <sub>20</sub> /D 1.457                      |   |
| Storage Temperature | 2-8°C   |   |

## The Pyran Scaffold: A Privileged Structure in Drug Discovery

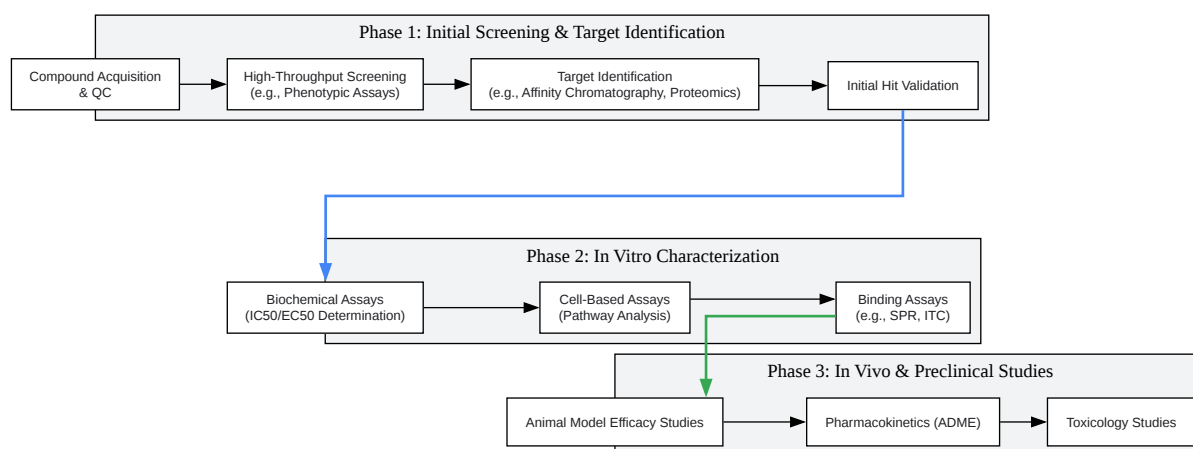
The **2-(3-Butynyloxy)tetrahydro-2H-pyran** molecule features a tetrahydropyran ring, a common structural motif in a vast array of biologically active compounds. The pyran ring is considered a "privileged scaffold" as it is capable of binding to a variety of biological targets.

- **Anticancer and Antiviral Agents:** Many natural products with a pyran core have demonstrated potent anticancer and antiviral activities.
- **Neurodegenerative Diseases:** Pyran derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[\[6\]](#) Some have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of the disease.[\[6\]](#)
- **Antifungal Properties:** A notable example is 6-Pentyl-2H-pyran-2-one (6PP), another pyran derivative, which has demonstrated broad-spectrum antifungal activity.[\[7\]](#) Research suggests that its mechanism of action may involve the inhibition of the Target of Rapamycin (TOR) signaling pathway, a crucial regulator of fungal growth and virulence.[\[7\]](#)

The presence of the butynyl group in **2-(3-Butynyloxy)tetrahydro-2H-pyran** offers an interesting point of chemical functionality, including the potential for "click chemistry" reactions, which could be utilized in future studies to identify its binding partners.

## A Proposed Roadmap for Elucidating the Mechanism of Action

Given the lack of existing data, a systematic approach is required to determine the biological activity and mechanism of action of **2-(3-Butynyloxy)tetrahydro-2H-pyran**. The following workflow outlines a potential research strategy.



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Caption: A conceptual workflow for determining the mechanism of action of a novel compound.

## Experimental Protocols: A Conceptual Overview

- **High-Throughput Screening (HTS):** The initial phase would involve screening the compound against a diverse panel of cell lines or biological assays to identify any potential biological activity. For example, a cancer cell line panel could be used to assess for anti-proliferative effects.
- **Target Identification:** Should the HTS yield a "hit," the next crucial step is to identify the molecular target. Techniques such as affinity chromatography-mass spectrometry could be employed. This would involve immobilizing the compound on a solid support and identifying the proteins from a cell lysate that bind to it.
- **Biochemical and Cell-Based Assays:** Once a target is identified, its interaction with the compound needs to be validated and quantified. This would involve in vitro assays to determine binding affinity (e.g., Surface Plasmon Resonance) and functional activity (e.g., enzyme inhibition assays to determine IC50 values). Cell-based assays would then be used to confirm that the compound affects the target in a cellular context and to elucidate the downstream signaling pathways.
- **In Vivo Studies:** If the in vitro data is promising, the research would progress to animal models to assess the compound's efficacy, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and safety profile.

## Conclusion and Future Directions

While the mechanism of action of **2-(3-Butynyloxy)tetrahydro-2H-pyran** is currently unknown, its chemical structure, featuring a privileged pyran scaffold, suggests it may possess undiscovered biological activities. The lack of existing research presents a unique opportunity for discovery. The proposed workflow provides a clear and systematic path for researchers to explore the therapeutic potential of this enigmatic compound. Future investigations are warranted to unlock its secrets and potentially add a new tool to the arsenal of drug development professionals.

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